molecular formula C9H16N2OS B13269339 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol

Cat. No.: B13269339
M. Wt: 200.30 g/mol
InChI Key: FSPHGZNNNHPUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with butanal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and automated systems ensures consistent production quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects. The compound may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a thiazole ring with an amino alcohol moiety makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

2-[1-(1,3-thiazol-2-yl)ethylamino]butan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-3-8(6-12)11-7(2)9-10-4-5-13-9/h4-5,7-8,11-12H,3,6H2,1-2H3

InChI Key

FSPHGZNNNHPUNU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=NC=CS1

Origin of Product

United States

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